molecular formula C30H38IN5O7S2 B160441 Iodo-dpdpe CAS No. 135108-10-0

Iodo-dpdpe

Cat. No. B160441
M. Wt: 771.7 g/mol
InChI Key: RWDPNBADSCMYQU-CMRLOBSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodo-dpdpe, also known as iodine-125-labeled [D-Pen2, D-Pen5]-enkephalin, is a radiolabeled peptide that has been widely used in scientific research. It is a potent delta-opioid receptor agonist and has been used to study the opioid system in the central nervous system. In

Mechanism Of Action

Iodo-dpdpe acts as a potent delta-opioid receptor agonist. It binds to and activates delta-opioid receptors, which are located primarily in the brain and spinal cord. Activation of delta-opioid receptors results in a decrease in neurotransmitter release, leading to analgesia, sedation, and euphoria.

Biochemical And Physiological Effects

Iodo-dpdpe has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain, as well as to reduce anxiety and depression-like behaviors. Iodo-dpdpe has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and addiction.

Advantages And Limitations For Lab Experiments

One of the major advantages of iodo-dpdpe is its high potency and selectivity for the delta-opioid receptor. This makes it a valuable tool for studying the delta-opioid receptor system in vitro and in vivo. However, one limitation of iodo-dpdpe is its short half-life, which can make it difficult to study its pharmacokinetics and biodistribution.

Future Directions

There are several future directions for the use of iodo-dpdpe in scientific research. One direction is the development of new drugs that target the delta-opioid receptor system for the treatment of chronic pain and opioid addiction. Another direction is the use of iodo-dpdpe to study the role of delta-opioid receptors in mood regulation and psychiatric disorders. Additionally, iodo-dpdpe could be used to develop new imaging techniques for the diagnosis and treatment of cancer and other diseases.
Conclusion:
In conclusion, iodo-dpdpe is a potent delta-opioid receptor agonist that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Iodo-dpdpe is a valuable tool for studying the delta-opioid receptor system and has the potential to lead to the development of new drugs for the treatment of chronic pain, opioid addiction, and psychiatric disorders.

Synthesis Methods

The synthesis of iodo-dpdpe involves the reaction of [D-Pen2, D-Pen5]-enkephalin with iodine-125. The reaction is carried out in the presence of chloramine-T and sodium metabisulfite, which act as oxidizing and reducing agents, respectively. The resulting product is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Iodo-dpdpe has been used extensively in scientific research to study the delta-opioid receptor system. It has been used to investigate the distribution and density of delta-opioid receptors in the central nervous system, as well as their role in pain modulation, addiction, and mood regulation. Iodo-dpdpe has also been used to study the pharmacokinetics of opioid receptor ligands and to develop new drugs for the treatment of opioid addiction and chronic pain.

properties

CAS RN

135108-10-0

Product Name

Iodo-dpdpe

Molecular Formula

C30H38IN5O7S2

Molecular Weight

771.7 g/mol

IUPAC Name

(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid

InChI

InChI=1S/C30H38IN5O7S2/c1-28(2,44)23(34)25(40)35-15-22(38)36(26(41)21(33)14-16-5-9-18(31)10-6-16)30(27(42)43,29(3,4)45)24(39)20(32)13-17-7-11-19(37)12-8-17/h5-12,14,20,23,37,44-45H,13,15,32-34H2,1-4H3,(H,35,40)(H,42,43)/b21-14-/t20-,23-,30-/m0/s1

InChI Key

RWDPNBADSCMYQU-CMRLOBSVSA-N

Isomeric SMILES

CC(C)([C@H](C(=O)NCC(=O)N(C(=O)/C(=C/C1=CC=C(C=C1)I)/N)[C@@](C(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S

SMILES

CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S

Canonical SMILES

CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S

synonyms

(p-I-Phe(4)) DPDPE
2,5-Pen-4-(4-I-Pen)-enkephalin
enkephalin, D-Pen(2), D-Pen(5), p-I-Phe(4)
enkephalin, Pen(2,5)-4'-iodo-Phe(4)-
enkephalin, penicillamine(2,5)-4-iodopenicillamine(4)-
iodo-DPDPE

Origin of Product

United States

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